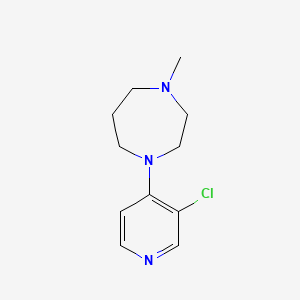
1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a 3-chloropyridinyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane typically involves the reaction of 3-chloropyridine with 4-methyl-1,4-diazepane under specific conditions. One common method includes:
Nucleophilic Substitution: The reaction of 3-chloropyridine with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate.
Catalytic Hydrogenation: This step may be used to reduce any intermediate compounds formed during the synthesis.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nucleophilic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropyridin-4-yl)-1,4-diazepane: Lacks the methyl group, which may affect its binding affinity and biological activity.
1-(3-Chloropyridin-4-yl)-4-ethyl-1,4-diazepane: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and reactivity.
Uniqueness: 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloropyridinyl group and the methyl group provides distinct steric and electronic effects, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(3-chloropyridin-4-yl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14-5-2-6-15(8-7-14)11-3-4-13-9-10(11)12/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQRUHUHNVAVNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2407138.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407140.png)
![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)
![[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2407142.png)
![8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2407143.png)
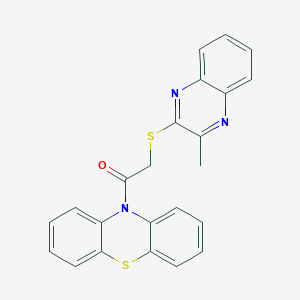
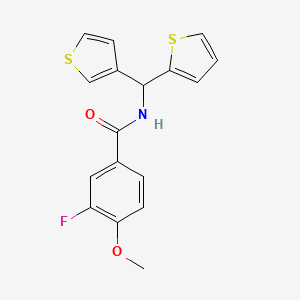
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)
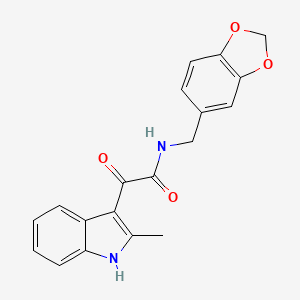
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2407154.png)
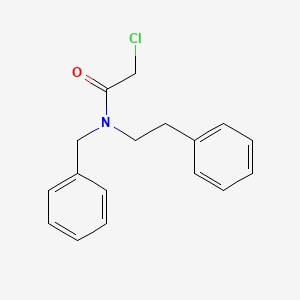
![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)
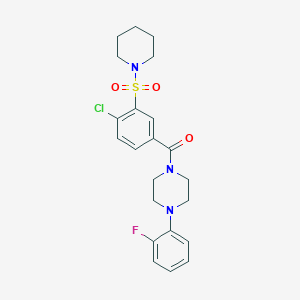
![tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B2407160.png)
